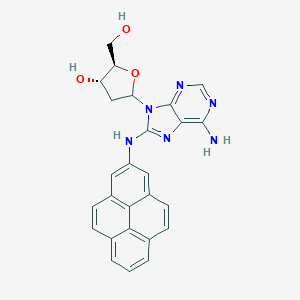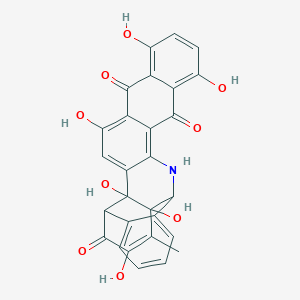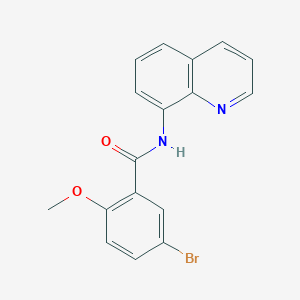
N-(Deoxyadenosin-8-yl)-2-aminopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Deoxyadenosin-8-yl)-2-aminopyrene, also known as dA8Py, is a synthetic compound that has gained significant attention in scientific research due to its ability to bind to DNA. It is a heterocyclic aromatic amine that is formed by the reaction of 2-aminopyrene with deoxyadenosine.
Wirkmechanismus
The mechanism of action of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the formation of adducts with DNA. The compound binds covalently to the N-7 position of guanine and the N-3 position of adenine, leading to the formation of bulky lesions in the DNA. These lesions can interfere with DNA replication and transcription and can lead to mutations and chromosomal aberrations.
Biochemical and Physiological Effects:
N-(Deoxyadenosin-8-yl)-2-aminopyrene has been shown to induce DNA damage and mutagenesis in various cell types. The compound has been linked to the development of cancer and has been shown to be genotoxic in animal models. N-(Deoxyadenosin-8-yl)-2-aminopyrene has also been shown to induce oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Deoxyadenosin-8-yl)-2-aminopyrene in lab experiments is its ability to form stable adducts with DNA. This property has been exploited in various DNA-protein interaction studies and has allowed researchers to gain insights into the mechanisms of gene regulation. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Deoxyadenosin-8-yl)-2-aminopyrene. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of biomarkers for N-(Deoxyadenosin-8-yl)-2-aminopyrene exposure and the development of diagnostic tools for early detection of cancer. Additionally, there is a need for more studies on the molecular mechanisms of N-(Deoxyadenosin-8-yl)-2-aminopyrene-induced DNA damage and mutagenesis, which could lead to the development of new therapies for cancer.
Synthesemethoden
The synthesis of N-(Deoxyadenosin-8-yl)-2-aminopyrene involves the reaction of 2-aminopyrene with deoxyadenosine. The reaction is carried out in the presence of a catalyst, such as silver oxide or copper sulfate, and in anhydrous conditions. The product is then purified using column chromatography or HPLC. The yield of the reaction is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.
Wissenschaftliche Forschungsanwendungen
DA8Py has been extensively studied for its ability to bind to DNA and form adducts. The compound is a potent mutagen and carcinogen and has been linked to the development of various types of cancer, including lung, bladder, and colon cancer. The ability of N-(Deoxyadenosin-8-yl)-2-aminopyrene to bind to DNA has also been exploited in various scientific research applications, including DNA sequencing, DNA footprinting, and DNA-protein interaction studies.
Eigenschaften
CAS-Nummer |
134249-05-1 |
|---|---|
Produktname |
N-(Deoxyadenosin-8-yl)-2-aminopyrene |
Molekularformel |
C26H22N6O3 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2R,3S)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20?/m0/s1 |
InChI-Schlüssel |
RRAWMVYBOLJSQT-ABZYKWASSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Synonyme |
DAAP N-(deoxyadenosin-8-yl)-2-aminopyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

